3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine is a complex organic compound with the molecular formula C10H7Cl3F3NS. This compound is characterized by its chloro, trifluoromethyl, and sulfanyl groups attached to a pyridine ring, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the chlorination of cyclopropane derivatives to introduce the dichlorocyclopropyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine can be used to study the effects of halogenated compounds on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine
In the field of medicine, this compound may have potential applications in drug discovery and development. Its structural features could make it a candidate for the design of new pharmaceuticals targeting specific diseases.
Industry
In industry, this compound can be used in the production of agrochemicals, such as pesticides and herbicides. Its unique properties may enhance the effectiveness and stability of these products.
Mechanism of Action
The mechanism by which 3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can influence the compound's binding affinity to receptors and enzymes. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine include:
2,2-Dichlorocyclopropylmethanol
5-(Trifluoromethyl)pyridine
3-Chloropyridine
Uniqueness
What sets this compound apart from these similar compounds is its combination of chloro, trifluoromethyl, and sulfanyl groups on the pyridine ring. This unique structure provides it with distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-chloro-2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3F3NS/c11-7-1-5(10(14,15)16)3-17-8(7)18-4-6-2-9(6,12)13/h1,3,6H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSPZAKAUZKINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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